molecular formula C16H14FNO B2430779 (2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide CAS No. 314251-40-6

(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B2430779
CAS No.: 314251-40-6
M. Wt: 255.292
InChI Key: QCTKTWYRIZBJBJ-JXMROGBWSA-N
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Description

(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This particular compound features a fluorophenyl group and a methylphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide typically involves the reaction of 4-fluorobenzaldehyde with 3-methylaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the desired enamide. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-N-(3-methylphenyl)prop-2-enamide
  • (2E)-3-(4-bromophenyl)-N-(3-methylphenyl)prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N-(3-methylphenyl)prop-2-enamide

Uniqueness

(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interaction with biological targets. This makes the compound particularly interesting for medicinal chemistry and drug design.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO/c1-12-3-2-4-15(11-12)18-16(19)10-7-13-5-8-14(17)9-6-13/h2-11H,1H3,(H,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTKTWYRIZBJBJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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